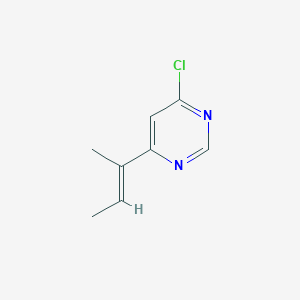
(E)-4-(but-2-en-2-yl)-6-chloropyrimidine
Descripción general
Descripción
(E)-4-(but-2-en-2-yl)-6-chloropyrimidine is a useful research compound. Its molecular formula is C8H9ClN2 and its molecular weight is 168.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-4-(but-2-en-2-yl)-6-chloropyrimidine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including its effects on various biological targets, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a chloropyrimidine ring substituted with a butenyl group. The structural formula can be represented as follows:
This compound belongs to the pyrimidine family, which is known for a broad spectrum of biological activities.
1. Antiviral Activity
Recent studies have indicated that pyrimidine derivatives exhibit antiviral properties. For instance, conjugates derived from 6-chloropyrimidine have shown moderate activity against influenza A virus, with inhibition percentages ranging from 29% to 50% in vitro assays . The specific activity of this compound against viral strains remains to be comprehensively studied, but its structural relatives suggest potential efficacy.
2. Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds similar to this compound have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, certain derivatives demonstrated IC50 values in the micromolar range, indicating their potential as selective inhibitors .
| Compound | IC50 (μM) AChE | IC50 (μM) BuChE |
|---|---|---|
| 2-amino derivatives | 3.5 | >100 |
| 6-chloro derivatives | Modest | Modest |
| This compound | TBD | TBD |
3. Anti-inflammatory Activity
Pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. Some studies report that related compounds exhibit significant inhibition of COX-2 enzyme activity, which is pivotal in inflammation pathways. The effective doses for these compounds were reported to be comparable to established anti-inflammatory drugs such as indomethacin .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings from related compounds suggest:
- Substituents at the C4 position : The introduction of electron-donating groups enhances cholinesterase inhibition.
- Halogen substitutions : Chlorine at the C6 position appears to improve selectivity towards AChE over BuChE.
Case Study 1: Antiviral Evaluation
In a study evaluating pyrimidine derivatives against various viral strains, several compounds exhibited promising antiviral activity against both acyclovir-sensitive and resistant strains. The results indicated that modifications at specific positions on the pyrimidine ring could enhance antiviral efficacy .
Case Study 2: Cholinesterase Inhibition
A detailed kinetic study on related compounds demonstrated that certain structural modifications resulted in mixed-type inhibition of AChE with Ki values around 6.33 μM . This suggests that this compound could potentially exhibit similar or improved inhibitory characteristics based on its structural analogs .
Propiedades
IUPAC Name |
4-[(E)-but-2-en-2-yl]-6-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c1-3-6(2)7-4-8(9)11-5-10-7/h3-5H,1-2H3/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVVRZYRUQFRQR-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















